1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine and pyrrolidine derivatives.
Scientific Research Applications
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s azetidine ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorobenzoyl)azetidin-3-amine
- 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
- 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine
Uniqueness
1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c15-11-4-3-5-12(16)13(11)14(19)18-8-10(9-18)17-6-1-2-7-17/h3-5,10H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNALNPTLSLWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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